PEG13-Tos PEG13-Tos PEG13-Tos is a PEG derivative containing a hydroxyl group and a tosyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The tosyl group is a very good leaving group for nucleophilic substitution reactions.
Brand Name: Vulcanchem
CAS No.: 1050500-41-8
VCID: VC0538885
InChI: InChI=1S/C31H56O15S/c1-30-2-4-31(5-3-30)47(33,34)46-29-28-45-27-26-44-25-24-43-23-22-42-21-20-41-19-18-40-17-16-39-15-14-38-13-12-37-11-10-36-9-8-35-7-6-32/h2-5,32H,6-29H2,1H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Molecular Formula: C31H56O15S
Molecular Weight: 700.83

PEG13-Tos

CAS No.: 1050500-41-8

Cat. No.: VC0538885

Molecular Formula: C31H56O15S

Molecular Weight: 700.83

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

PEG13-Tos - 1050500-41-8

Specification

CAS No. 1050500-41-8
Molecular Formula C31H56O15S
Molecular Weight 700.83
IUPAC Name 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Standard InChI InChI=1S/C31H56O15S/c1-30-2-4-31(5-3-30)47(33,34)46-29-28-45-27-26-44-25-24-43-23-22-42-21-20-41-19-18-40-17-16-39-15-14-38-13-12-37-11-10-36-9-8-35-7-6-32/h2-5,32H,6-29H2,1H3
Standard InChI Key CXFHSAUILDFVJJ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Appearance Solid powder

Introduction

Chemical Properties and Structure

PEG13-Tos exhibits distinctive chemical properties that stem from its unique molecular structure. The compound comprises a polyethylene glycol backbone with thirteen ethylene glycol repeat units terminated by a hydroxyl group at one end and a tosyl group at the other. Below is a detailed analysis of its chemical properties:

Basic Chemical Identifiers

PropertyValue
CAS Number1050500-41-8
Molecular FormulaC31H56O15S
Molecular Weight700.83 g/mol
AppearanceSolid powder
SolubilitySoluble in DMSO and other organic solvents; enhanced solubility in aqueous media compared to non-PEGylated compounds
Shelf Life>3 years if stored properly
Storage ConditionsRecommended storage at 0-4°C for short term (days to weeks)

The compound's IUPAC name clearly indicates its complex structure: 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate. This extensive name reflects the thirteen ethylene glycol units that constitute the compound's backbone.

Structural Features

The PEG portion of the molecule provides several advantageous properties:

  • Enhanced water solubility

  • Biocompatibility

  • Low toxicity

  • Reduced immunogenicity

  • Increased stability in biological environments

The tosyl group (4-methylbenzenesulfonate) at one terminus serves as an excellent leaving group for nucleophilic substitution reactions, enabling further functionalization of the molecule. This makes PEG13-Tos particularly useful as a starting material for the preparation of various PEG derivatives .

Synthesis Methods

The synthesis of PEG13-Tos typically follows established protocols for creating functionalized polyethylene glycol derivatives. Multiple approaches exist, but most methods involve selective tosylation of one terminal hydroxyl group of the parent PEG compound.

General Tosylation Approach

The most common synthesis method for PEG13-Tos involves the selective tosylation of one terminal hydroxyl group of PEG13-diol. This approach typically involves:

  • Dissolving the PEG13-diol in a suitable solvent such as tetrahydrofuran (THF)

  • Adding a base such as sodium hydroxide or triethylamine to deprotonate one hydroxyl group

  • Introducing p-toluenesulfonyl chloride (tosyl chloride) in controlled amounts to ensure monotosylation

  • Purification of the resulting PEG13-Tos from reaction mixture

A representative synthesis procedure can be adapted from similar PEG-tosylate preparations. For example, the synthesis of tetraethylene glycol tosylate provides a model approach: "To a solution of tetraethylene glycol in THF at 0°C was added 2.5 M NaOH and stirred for 30 minutes. Tosyl chloride was added in small portions and the mixture stirred for 5 hours. The solvent was removed under reduced pressure, and the residue was taken up in CH2Cl2 and washed with water. The combined organic fractions were washed with brine and dried over anhydrous Na2SO4."

Stepwise Synthesis Approach

For applications requiring high purity and monodispersity, a stepwise synthesis approach may be employed. This method, similar to the solid-phase synthesis described for other PEG derivatives, involves:

  • Building the PEG chain through sequential addition of ethylene glycol units

  • Protecting and deprotecting strategies to ensure selective functionalization

  • Final tosylation of one terminal hydroxyl group

Applications of PEG13-Tos

PEG13-Tos exhibits versatile applications across multiple scientific disciplines due to its unique chemical structure and properties. Its hydrophilic PEG backbone combined with the reactive tosyl group enables its use in various chemical and biological applications.

Bioconjugation Reactions

PEG13-Tos serves as an excellent reagent for bioconjugation reactions where it can be used to attach PEG chains to biomolecules such as proteins, peptides, and antibodies. The tosyl group readily undergoes nucleophilic substitution with nucleophiles like thiols (-SH) and amines (-NH2) commonly found in biomolecules. This PEGylation process offers several advantages:

  • Increased solubility of the conjugated biomolecules

  • Extended circulation time of therapeutic proteins

  • Reduced immunogenicity

  • Enhanced stability against proteolytic degradation

  • Improved pharmacokinetic properties

Drug Delivery Systems

PEG13-Tos is employed in the development of advanced drug delivery systems. The compound can serve as:

  • A linker for attaching drugs to carrier molecules

  • A component in the synthesis of amphiphilic block copolymers for micelle formation

  • A modifier for liposomal drug delivery systems

  • A building block for dendrimers and other nanocarriers

Synthetic Intermediates

The reactive tosyl group makes PEG13-Tos a valuable synthetic intermediate for preparing various functionalized PEG derivatives . Through nucleophilic substitution reactions, the tosyl group can be replaced with:

  • Azides (for subsequent click chemistry)

  • Amines (for PEG-bis-amine synthesis)

  • Thiols

  • Other nucleophilic functional groups

For example, the patent literature describes: "The preparation of PEG-bis amine generally comprises two reaction steps. First, the terminal hydroxyl groups of polyethylene glycol are converted to the activated form having a leaving group. The use of leaving groups, such as chloride or p-toluenesulfonate, have been reported in the literature. Second, PEG-bis amine is prepared from the activated PEG by amination via nucleophilic displacement of the leaving group."

Applications Table

Application CategorySpecific UsesKey Advantages
BioconjugationProtein PEGylation, Antibody-drug conjugates, Peptide modificationEnhanced solubility, Reduced immunogenicity, Extended half-life
Drug DeliveryLiposomal formulations, Polymeric micelles, Nanoparticle functionalizationImproved pharmacokinetics, Targeted delivery, Controlled release
Synthetic ChemistryPreparation of functional PEG derivatives, Building blocks for complex moleculesSelective reactivity, Versatile functionalization, High yields
Surface ModificationBiomaterial coating, Anti-fouling surfaces, Cell culture substratesImproved biocompatibility, Reduced protein adsorption, Cell attachment control

Comparison with Other PEG Derivatives

PEG13-Tos belongs to a larger family of functionalized polyethylene glycol derivatives, each with distinct properties and applications. Understanding the similarities and differences between these compounds is essential for selecting the appropriate reagent for specific applications.

PEG13-Tos vs. Tos-PEG13-Tos

A closely related compound is Tos-PEG13-Tos, which contains tosyl groups at both termini of the PEG chain. The key differences include:

PropertyPEG13-TosTos-PEG13-Tos
CAS Number1050500-41-81456708-45-4
Molecular FormulaC31H56O15SC38H62O17S2
Molecular Weight700.83 g/mol855.04 g/mol
Functional GroupsOne hydroxyl group, one tosyl groupTwo tosyl groups
ReactivityBifunctional (can be modified at both ends differently)Homobifunctional (identical reactive groups)
ApplicationsHeterofunctionalization, asymmetric modificationSymmetric crosslinking, homogeneous modification

Tos-PEG13-Tos is particularly useful for applications requiring symmetric functionalization or crosslinking. As noted in the product literature: "Tos-PEG13-Tos linker contains two tosyl groups. The tosyl group can be easily replaced by thiol and amino group through a nucleophilic substitution. The PEG spacer increases the aqueous solubility of the resulting compound."

Comparison with Other Chain Lengths

PEG derivatives with varying chain lengths exhibit different physical properties and applications:

  • Shorter chain PEGs (e.g., PEG4-Tos, PEG8-Tos): Lower molecular weight, less hydrophilic, more suitable for applications requiring smaller spacers

  • Longer chain PEGs (e.g., PEG24-Tos): Greater hydrophilicity, larger hydrodynamic radius, more effective at preventing protein adsorption

The selection of the appropriate chain length depends on the specific requirements of the application, such as desired solubility, spacer length, and steric hindrance considerations.

Research Findings and Future Directions

Current research involving PEG13-Tos spans multiple disciplines, from medicinal chemistry to materials science. Several key research findings highlight the versatility and potential of this compound.

Synthetic Methodology Advancements

Recent research has focused on improving the synthesis and purification of monodisperse PEG derivatives, including PEG13-Tos. The solid-phase stepwise synthesis approach reported by Oyelere et al. represents a significant advancement: "The synthesis including monomer synthesis was entirely chromatography-free. PEG products including those with different functionalities at the two terminals were obtained in high yields."

This methodology enables the preparation of PEG derivatives with precise chain lengths and near-monodispersity, which is crucial for applications requiring well-defined molecular structures, such as drug delivery systems and bioconjugates for clinical applications.

Biomedical Applications

In biomedical research, PEG13-Tos and similar PEG derivatives have shown promise in several areas:

  • As linkers in antibody-drug conjugates (ADCs) for targeted cancer therapy

  • In the development of long-circulating nanoparticles for drug delivery

  • For the modification of surfaces to enhance biocompatibility

  • In the preparation of hydrogels for tissue engineering applications

Future Research Directions

Several emerging areas of research involve PEG13-Tos:

  • Development of stimuli-responsive PEG derivatives for controlled release applications

  • Integration with click chemistry methodologies for bioorthogonal conjugation

  • Application in gene delivery systems through modification of non-viral vectors

  • Use in the synthesis of precision polymers with complex architectures

  • Exploration of PEG13-Tos as a component in self-assembling systems

The continued investigation of these areas will likely expand the utility of PEG13-Tos in both research and practical applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator